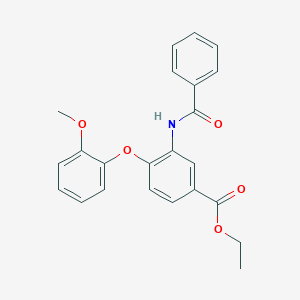![molecular formula C8H8O3 B14421565 1,5-Dimethylbicyclo[3.1.0]hexane-2,3,4-trione CAS No. 81640-32-6](/img/structure/B14421565.png)
1,5-Dimethylbicyclo[3.1.0]hexane-2,3,4-trione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,5-Dimethylbicyclo[3.1.0]hexane-2,3,4-trione is a bicyclic organic compound with the molecular formula C₈H₈O₃ and a molecular weight of 152.1473 g/mol . This compound features a unique bicyclo[3.1.0]hexane core structure with three ketone groups at positions 2, 3, and 4, and methyl groups at positions 1 and 5. It is of interest in various fields of chemistry due to its distinctive structure and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,5-Dimethylbicyclo[3.1.0]hexane-2,3,4-trione can be achieved through several methods. One common approach involves the [3 + 2] annulation of cyclopropenes with cyclopropylanilines . This method utilizes an organic or iridium photoredox catalyst and blue LED irradiation to obtain good yields of the desired product.
Industrial Production Methods
While specific industrial production methods for 1,5-Dimethylbicyclo[31The use of photochemistry to access new building blocks via [2 + 2] cycloaddition is a notable strategy .
Análisis De Reacciones Químicas
Types of Reactions
1,5-Dimethylbicyclo[3.1.0]hexane-2,3,4-trione undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the reagents and conditions used.
Reduction: Reduction reactions can convert the ketone groups to alcohols or other functional groups.
Substitution: Substitution reactions can occur at the methyl or ketone positions, leading to a variety of derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Halogenating agents like bromine (Br₂) and chlorinating agents like thionyl chloride (SOCl₂) are often employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or esters, while reduction can produce alcohols or alkanes.
Aplicaciones Científicas De Investigación
1,5-Dimethylbicyclo[3.1.0]hexane-2,3,4-trione has several scientific research applications, including:
Chemistry: It serves as a building block for the synthesis of more complex molecules and is used in studies of reaction mechanisms and stereochemistry.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and metabolic pathways.
Mecanismo De Acción
The mechanism of action of 1,5-Dimethylbicyclo[3.1.0]hexane-2,3,4-trione involves its interaction with various molecular targets and pathways. The compound’s ketone groups can participate in nucleophilic addition reactions, while the bicyclic structure can influence its reactivity and binding properties. Specific molecular targets and pathways depend on the context of its use, such as enzyme inhibition or receptor binding in biological systems.
Comparación Con Compuestos Similares
Similar Compounds
Bicyclo[3.1.0]hexane: A simpler analog without the ketone groups.
1,5-Dimethylbicyclo[2.1.1]hexane: A related compound with a different bicyclic structure.
Cyclopropyl derivatives: Compounds with similar three-membered ring structures.
Uniqueness
1,5-Dimethylbicyclo[310]hexane-2,3,4-trione is unique due to its combination of a bicyclic core with three ketone groups and two methyl groups
Propiedades
Número CAS |
81640-32-6 |
|---|---|
Fórmula molecular |
C8H8O3 |
Peso molecular |
152.15 g/mol |
Nombre IUPAC |
1,5-dimethylbicyclo[3.1.0]hexane-2,3,4-trione |
InChI |
InChI=1S/C8H8O3/c1-7-3-8(7,2)6(11)4(9)5(7)10/h3H2,1-2H3 |
Clave InChI |
ILUAVTSUMQJWCW-UHFFFAOYSA-N |
SMILES canónico |
CC12CC1(C(=O)C(=O)C2=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Ethyl 3-{[2-(morpholin-4-YL)ethyl]amino}but-2-enoate](/img/structure/B14421496.png)
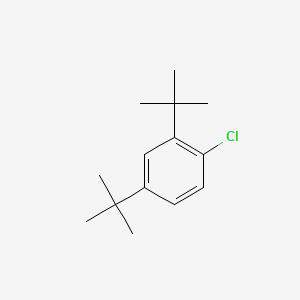

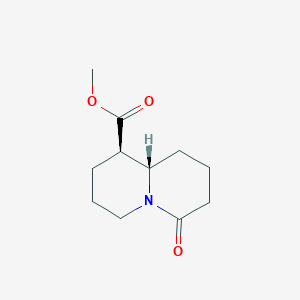
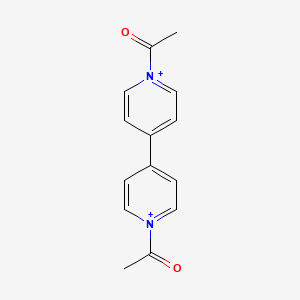
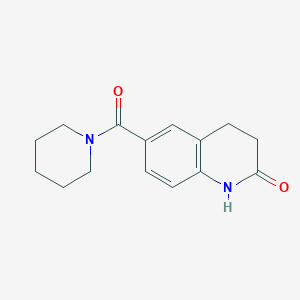

![(Ethane-1,2-diyl)bis[diisocyanato(phenyl)silane]](/img/structure/B14421536.png)
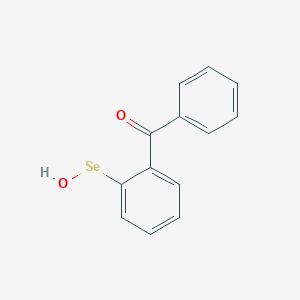
![1-[3-(1,3-Dithian-2-ylidene)propyl]pyrrolidine-2,5-dione](/img/structure/B14421546.png)
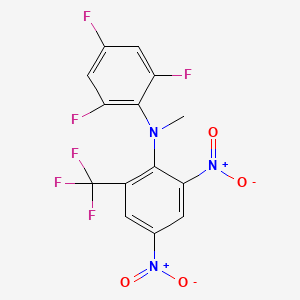
![2-{2-[(2,2,6,6-Tetramethylpiperidin-4-yl)amino]ethoxy}ethan-1-ol](/img/structure/B14421561.png)
